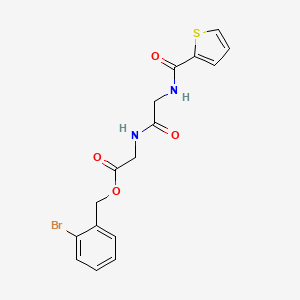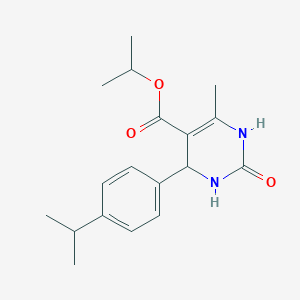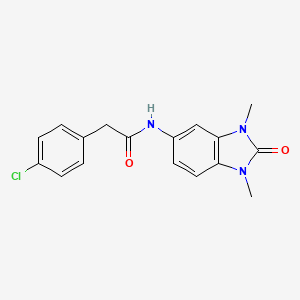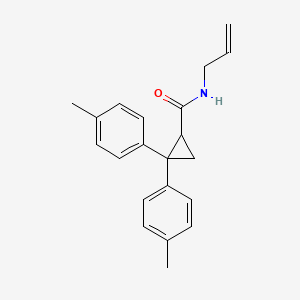![molecular formula C24H28N4 B5234948 N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide](/img/structure/B5234948.png)
N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). The compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
DPI works by inhibiting protein kinase C (N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide), an enzyme that plays a key role in cell signaling pathways. This compound is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this compound, DPI can disrupt these processes and inhibit the growth of cancer cells. Additionally, DPI can inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
DPI has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DPI has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. DPI has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DPI is its potency as a N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide inhibitor. DPI has been shown to be more potent than other this compound inhibitors, such as staurosporine and calphostin C. Additionally, DPI has been shown to be selective for this compound, meaning it does not inhibit other kinases. However, one limitation of DPI is its solubility. DPI is poorly soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DPI. One area of research is the development of DPI analogs with improved solubility and potency. Another area of research is the study of DPI in combination with other anti-cancer drugs, which may enhance its anti-cancer effects. Additionally, the neuroprotective effects of DPI warrant further investigation, particularly in the context of neurodegenerative diseases.
Méthodes De Synthèse
DPI can be synthesized using a multi-step process. The first step involves the synthesis of 4'-pentyl-4-biphenylyl-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-(4-pentylphenyl)pyrimidine to form the intermediate 2-(4-pentylphenyl)-5-(4'-pentyl-4-biphenylyl)pyrimidine. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form DPI.
Applications De Recherche Scientifique
DPI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. DPI has also been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DPI has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,N-dimethyl-N'-[2-[4-(4-pentylphenyl)phenyl]pyrimidin-5-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)24-25-16-23(17-26-24)27-18-28(2)3/h8-18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJSFMROVVOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)


![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)

![(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
